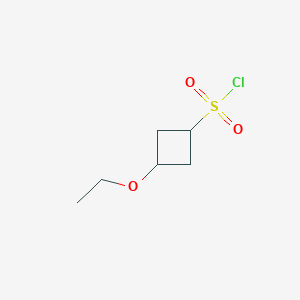

3-Ethoxycyclobutane-1-sulfonyl chloride

説明

Contextual Significance of Cyclobutane (B1203170) Derivatives in Contemporary Chemical Research

The cyclobutane ring, once viewed as a mere chemical curiosity, is now a strategically important scaffold in modern chemical research. nih.govnih.gov Its inclusion in small molecules is a key tactic in medicinal chemistry to impart favorable pharmacological properties. nih.govvilniustech.lt Important characteristics of the cyclobutane ring include its distinctly puckered three-dimensional structure and its nature as a highly strained carbocycle. nih.govvilniustech.lt

Researchers increasingly utilize cyclobutane derivatives to introduce conformational restriction in bioactive molecules, effectively locking them into a desired shape for optimal interaction with biological targets. nih.govvilniustech.lt This can lead to improved metabolic stability, reduced planarity, and the ability to serve as a non-classical isostere for other chemical groups. nih.govvilniustech.lt The utility of this four-membered ring is evident in its presence in several natural products and commercial drugs, such as the anticancer agent Carboplatin. nih.gov The growing interest in complex, three-dimensional molecules has fueled the development of innovative synthetic methods, including C–H functionalization and novel cycloaddition strategies, to access stereochemically rich cyclobutane structures. nih.govacs.org

Role of Sulfonyl Chlorides as Versatile Electrophilic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in organic synthesis, prized for their high reactivity as powerful electrophiles. nih.gov This reactivity allows them to readily engage with a vast array of nucleophiles to form stable chemical linkages. nih.gov The most common application is their reaction with primary or secondary amines to generate sulfonamides, a functional group prevalent in a multitude of pharmaceuticals, including antibacterial, anti-inflammatory, and antiviral agents. ekb.eg

Beyond sulfonamide formation, sulfonyl chlorides are instrumental in synthesizing sulfonate esters, sulfones, and other sulfur-containing compounds. They serve as potent sources for sulfonyl, sulfenyl, and even aryl or alkyl groups in various chemical transformations, including annulations and radical reactions. The development of milder and more selective methods for their synthesis, such as the oxidative chlorination of thiols or the functionalization of sulfonamides, has broadened their applicability, particularly in the late-stage functionalization of complex molecules where functional group tolerance is paramount. nih.gov

Unique Structural Features and Inherent Reactivity Potential of 3-Ethoxycyclobutane-1-sulfonyl Chloride

3-Ethoxycyclobutane-1-sulfonyl chloride is a bifunctional molecule that marries the structural rigidity of the cyclobutane core with the potent electrophilicity of the sulfonyl chloride group. The puckered conformation of the cyclobutane ring positions the substituents in distinct spatial arrangements, offering potential for diastereoselective reactions. The electron-withdrawing sulfonyl chloride group significantly influences the electronic properties of the ring.

The primary site of reactivity is the highly electrophilic sulfur atom of the sulfonyl chloride moiety. This group is expected to readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to yield the corresponding sulfonamides, sulfonate esters, and thioesters. The presence of the ethoxy group at the 3-position introduces both steric bulk and an additional polar site. This substituent can influence the reactivity and selectivity of reactions at the sulfonyl chloride center through steric hindrance or by participating in non-covalent interactions in transition states. Furthermore, the strained C-C bonds of the cyclobutane ring itself possess latent reactivity and could potentially undergo ring-opening or rearrangement reactions under specific catalytic conditions, providing pathways to more complex molecular skeletons.

| Property | Value |

|---|---|

| CAS Number | 1692826-74-6 |

| Molecular Formula | C₆H₁₁ClO₃S |

| Molecular Weight | 198.67 g/mol |

| Canonical SMILES | CCOC1CC(C1)S(=O)(=O)Cl |

| InChIKey | ABPRRUMOGZJVCQ-UHFFFAOYSA-N |

Historical Development and Emerging Trends in Cyclobutane Sulfonyl Chloride Chemistry

The synthesis of cyclobutane-containing molecules has historically been dominated by [2+2] photocycloaddition reactions. nih.gov Concurrently, the preparation of sulfonyl chlorides has relied on classical methods like the chlorosulfonation of activated aromatic rings or the oxidative chlorination of sulfur-containing precursors like thiols and disulfides. organic-chemistry.org The convergence of these fields to create functionalized cyclobutane sulfonyl chlorides is a more recent development, driven by the demand for novel, three-dimensional building blocks in drug discovery.

Emerging trends in this area focus on developing more efficient and selective synthetic routes. Modern organometallic catalysis, particularly palladium-catalyzed C-H functionalization, is enabling the direct introduction of functional groups onto pre-formed cyclobutane rings with high levels of regio- and stereocontrol. acs.org Another significant trend is the expansion of the "click chemistry" concept to sulfur(VI) fluoride exchange (SuFEx) chemistry. While initially focused on sulfonyl fluorides, the underlying principles of using highly reactive S(VI) hubs are applicable to sulfonyl chlorides, positioning them as key reagents for rapidly assembling libraries of complex molecules with diverse functionalities. researchgate.net As the emphasis on molecules with greater three-dimensional complexity continues to grow in medicinal chemistry, building blocks like 3-ethoxycyclobutane-1-sulfonyl chloride are poised to become increasingly valuable for accessing novel chemical space. nih.govacs.org

Structure

3D Structure

特性

IUPAC Name |

3-ethoxycyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-2-10-5-3-6(4-5)11(7,8)9/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPRRUMOGZJVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692826-74-6 | |

| Record name | 3-ethoxycyclobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Ethoxycyclobutane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in 3-ethoxycyclobutane-1-sulfonyl chloride is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This Sₙ2-type reaction at the sulfur center is a cornerstone of its chemistry, enabling the synthesis of a diverse range of derivatives. mdpi.comnih.govresearchgate.net The mechanism can proceed through a single transition state or via an addition-elimination pathway involving a hypervalent sulfur intermediate, depending on the nucleophile and reaction conditions. mdpi.comnih.gov

One of the most common transformations of sulfonyl chlorides is their reaction with amines and alcohols to form sulfonamides and sulfonates, respectively. sigmaaldrich.comorganic-chemistry.org

Sulfonamides: 3-Ethoxycyclobutane-1-sulfonyl chloride reacts readily with primary and secondary amines, typically in the presence of a base like triethylamine (B128534) or pyridine, to yield the corresponding N-substituted 3-ethoxycyclobutane-1-sulfonamides. ekb.egorganic-chemistry.org The base serves to neutralize the hydrochloric acid byproduct. This reaction is a robust method for incorporating the 3-ethoxycyclobutane scaffold into more complex molecules, which is a common strategy in medicinal chemistry. sigmaaldrich.com

Sulfonates: Similarly, reaction with alcohols or phenols in the presence of a base affords 3-ethoxycyclobutane-1-sulfonate esters. organic-chemistry.org The sulfonylation of alcohols is a standard procedure for converting them into good leaving groups for subsequent substitution or elimination reactions. organic-chemistry.org

| Reactant Class | Nucleophile (Nu-H) | Product | General Conditions |

| Primary Amine | R-NH₂ | 3-Ethoxycyclobutane-1-sulfonamide | Base (e.g., Et₃N), Aprotic Solvent (e.g., DCM) |

| Secondary Amine | R₂-NH | N,N-Disubstituted 3-Ethoxycyclobutane-1-sulfonamide | Base (e.g., Pyridine), Aprotic Solvent (e.g., DCM) |

| Alcohol | R-OH | 3-Ethoxycyclobutane-1-sulfonate | Base (e.g., Et₃N), 0 °C to rt |

The reaction of sulfonyl chlorides with potent carbon nucleophiles, such as organometallic reagents, is more complex than with N- or O-nucleophiles.

Grignard Reagents (R-MgX): The reaction of 3-ethoxycyclobutane-1-sulfonyl chloride with an excess of a Grignard reagent typically leads to the formation of a sulfone, followed by further reaction. However, controlled addition can sometimes yield sulfoxides or other products. Unlike the reaction with acyl chlorides, which often yields tertiary alcohols after double addition, the reaction at a sulfonyl center is less straightforward for producing a single, well-defined product. libretexts.orgchemistrysteps.com

Organocuprates (Gilman Reagents, R₂CuLi): Gilman reagents are softer nucleophiles than Grignard reagents and exhibit different reactivity. While they are known to react with acyl chlorides to produce ketones by stopping after a single addition, their reaction with sulfonyl chlorides like 3-ethoxycyclobutane-1-sulfonyl chloride is less common but can be used to form sulfones under specific conditions. chemistrysteps.comyoutube.com

| Reagent | General Formula | Expected Major Product with R'-SO₂Cl | Notes |

| Grignard Reagent | R-MgX | Complex mixture, potentially sulfones or reduction products | Highly reactive; double addition is not typical as with esters. libretexts.orgchemistrysteps.com |

| Gilman Reagent | R₂CuLi | Sulfone (R'-SO₂-R) | Less reactive than Grignard reagents, allowing for more controlled addition. youtube.com |

Sulfonyl chlorides can be reduced to the corresponding sulfinic acids. Treatment of 3-ethoxycyclobutane-1-sulfonyl chloride with a reducing agent such as sodium sulfite (B76179) or zinc dust can yield the sodium salt of 3-ethoxycyclobutane-1-sulfinic acid. chez-alice.fr Acidification of the salt then provides the free sulfinic acid. This conversion is a key step for accessing a different class of organosulfur compounds, as sulfinic acids and their derivatives are versatile synthetic intermediates. chez-alice.frnih.gov

General Reduction Scheme: 3-Ethoxycyclobutane-SO₂Cl + [Reducing Agent] → [3-Ethoxycyclobutane-SO₂]⁻ M⁺ → 3-Ethoxycyclobutane-SO₂H

Radical Reactions Involving the Sulfonyl Chloride Group

The S-Cl bond in 3-ethoxycyclobutane-1-sulfonyl chloride can undergo homolytic cleavage to generate a sulfonyl radical. These radicals are valuable intermediates for forming C-S and C-C bonds. magtech.com.cn

The 3-ethoxycyclobutane-1-sulfonyl radical (3-EtO-C₄H₆-SO₂•) can be generated under various conditions, including photochemical initiation, radical initiators (like AIBN), or transition-metal catalysis. nih.govrsc.org Once formed, this radical can participate in several types of reactions:

Addition to Alkenes and Alkynes: The sulfonyl radical can add to carbon-carbon multiple bonds, a process known as radical sulfonylation. nih.gov This reaction forms a new carbon-centered radical, which can be trapped or propagate a radical chain, leading to highly functionalized molecules. nih.gov

Desulfonylation: In some contexts, particularly in addition-fragmentation chain processes, a sulfonyl radical can be eliminated from a β-sulfonyl alkyl radical. nih.gov This property is exploited in various synthetic methodologies. nih.govnih.gov

The stereochemistry of radical reactions involving the 3-ethoxycyclobutane-1-sulfonyl group is a critical consideration. While classical radical reactions often proceed with a loss of stereochemical information due to the planar or rapidly inverting nature of radical intermediates, the presence of the rigid cyclobutane (B1203170) ring can exert significant stereocontrol. rsc.org

In radical addition reactions, the approach of the sulfonyl radical to a prochiral alkene can be influenced by the steric bulk of the cyclobutane ring and the ethoxy substituent, potentially leading to diastereoselectivity. Similarly, if a radical is generated on the cyclobutane ring itself, subsequent coupling reactions may favor the formation of one stereoisomer over another. The precise stereochemical outcome is difficult to predict without experimental data but is a key area of investigation in modern stereoselective radical synthesis. rsc.orgmdpi.com

Based on a comprehensive review of available scientific literature, there is currently insufficient published research on the specific reactivity of 3-Ethoxycyclobutane-1-sulfonyl chloride in the areas outlined in the request.

Detailed studies and research findings concerning its role in the following reactions could not be located:

Cycloaddition Reactions and Annulations: No specific examples were found of 3-Ethoxycyclobutane-1-sulfonyl chloride being used as a precursor for dipolarophiles or dienophiles, nor were there reports on its application in intramolecular or intermolecular cycloaddition strategies.

Transition Metal-Catalyzed Transformations: The literature on desulfitative cross-coupling reactions, as well as palladium- and copper-catalyzed transformations, primarily focuses on aryl, vinyl, or other activated sulfonyl chlorides. Specific studies detailing these catalytic reactions with 3-Ethoxycyclobutane-1-sulfonyl chloride as the substrate are not available.

Due to the lack of specific data and detailed research findings for this particular compound within the requested chemical transformations, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Constructing such an article would require speculation beyond the scope of existing published research.

Transition Metal-Catalyzed Transformations

Other Metal-Mediated Transformations

While the direct metal-mediated transformation of 3-ethoxycyclobutane-1-sulfonyl chloride is not extensively documented in dedicated studies, the reactivity of related cyclobutane derivatives and sulfonyl chlorides in the presence of transition metals provides a strong basis for predicting its behavior. Nickel and palladium catalysis, in particular, have been shown to effect a variety of transformations on strained rings and sulfonyl chlorides, often involving ring-opening or cross-coupling reactions.

Nickel-catalyzed cross-electrophile coupling reactions, for instance, have emerged as a powerful tool for the formation of C-C bonds from two different electrophiles. In the context of 3-ethoxycyclobutane-1-sulfonyl chloride, a plausible transformation could involve the coupling of the cyclobutane moiety with another electrophile, such as an aryl or alkyl halide. Such reactions often proceed through a mechanism involving oxidative addition of the metal to one of the electrophiles, followed by a series of steps leading to the final coupled product. The presence of the strained cyclobutane ring could influence the regioselectivity and stereoselectivity of such reactions.

Palladium-catalyzed reactions are also highly relevant. Desulfonylative cross-coupling reactions, where the sulfonyl chloride group acts as a leaving group, are well-established. For example, palladium catalysts can mediate the coupling of sulfonyl chlorides with organostannanes (Stille coupling) or boronic acids (Suzuki-Miyaura coupling). In the case of 3-ethoxycyclobutane-1-sulfonyl chloride, this would lead to the formation of 3-ethoxycyclobutane coupled with the organic moiety from the coupling partner. The reaction conditions, including the choice of ligand and base, would be crucial in determining the efficiency and outcome of such a transformation.

Furthermore, the inherent strain of the cyclobutane ring can be exploited in metal-catalyzed ring-opening reactions. While much of the research in this area has focused on cyclobutanones, the principles can be extended to other derivatives. A metal catalyst could potentially insert into one of the C-C bonds of the cyclobutane ring, leading to a metallacyclic intermediate that could then undergo further reactions. The ethoxy group at the 3-position would likely influence the site of ring-opening due to its electronic and steric effects.

The following table summarizes potential metal-mediated transformations of substrates analogous to 3-ethoxycyclobutane-1-sulfonyl chloride, providing a predictive framework for its reactivity.

| Catalyst System | Substrate Type | Transformation | Potential Product from 3-Ethoxycyclobutane-1-sulfonyl Chloride |

| Ni(cod)₂ / Ligand | Alkyl Halide & Aryl Boronic Acid | Three-component sulfonylation | Aryl 3-ethoxycyclobutyl sulfone |

| Pd₂(dba)₃ / Ligand | Sulfonyl Chloride & Organostannane | Stille Cross-Coupling (desulfonylative) | 3-Ethoxy-1-arylcyclobutane |

| Pd(OAc)₂ / Ligand | Sulfonyl Chloride & Alkene | Heck-type Reaction (desulfonylative) | 1-Alkenyl-3-ethoxycyclobutane |

| Cu(I) salts | Cyclobutane C-H bonds | Radical cascade C-H functionalization | Functionalized 3-ethoxycyclobutene derivatives |

This table is illustrative and based on known reactivity of similar compound classes. Specific experimental validation for 3-ethoxycyclobutane-1-sulfonyl chloride is required.

Detailed Reaction Pathway Elucidation and Kinetic Studies

The solvolysis of alkanesulfonyl chlorides typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov In this pathway, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion in a concerted step. For 3-ethoxycyclobutane-1-sulfonyl chloride, the rate of such a reaction would be influenced by both the steric hindrance around the sulfonyl group and the electronic effects of the ethoxy substituent. The cyclobutane ring itself introduces significant steric bulk, which might retard the rate of an SN2 reaction compared to a linear alkanesulfonyl chloride.

The presence of the strained four-membered ring also opens up the possibility of alternative reaction pathways involving ring strain release. Under certain conditions, particularly with strong bases, an elimination-addition mechanism via a sulfene (B1252967) intermediate could be operative. However, the formation of a sulfene from a secondary carbon of a cyclobutane ring might be energetically unfavorable.

Kinetic studies on the hydrolysis of various sulfonyl chlorides have provided valuable insights into the factors governing their reactivity. The rate of hydrolysis is often dependent on the solvent polarity and the nature of the substituents on the alkyl or aryl group. For instance, the hydrolysis of benzenesulfonyl chlorides has been shown to follow Hammett-type correlations, indicating a significant influence of electronic effects on the transition state. nih.gov

A hypothetical kinetic study of the reaction of 3-ethoxycyclobutane-1-sulfonyl chloride with a nucleophile (Nu⁻) could be designed to distinguish between different mechanistic possibilities. By varying the concentration of the nucleophile and monitoring the reaction rate, the order of the reaction with respect to each reactant could be determined. A second-order rate law would be consistent with an SN2 mechanism.

Hypothetical Rate Law: Rate = k[3-Ethoxycyclobutane-1-sulfonyl chloride][Nu⁻]

The following table presents representative kinetic data for the solvolysis of related sulfonyl chlorides, which can serve as a benchmark for estimating the reactivity of 3-ethoxycyclobutane-1-sulfonyl chloride.

| Sulfonyl Chloride | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Proposed Mechanism |

| Methanesulfonyl chloride | H₂O | 25 | 1.8 x 10⁻⁴ | SN2 |

| Ethanesulfonyl chloride | H₂O | 25 | 1.1 x 10⁻⁴ | SN2 |

| Benzenesulfonyl chloride | H₂O | 25 | 3.1 x 10⁻³ | SN2 |

| 3-Ethoxycyclobutane-1-sulfonyl chloride | H₂O | 25 | Estimated to be slower than ethanesulfonyl chloride due to steric hindrance | Likely Sₙ2 |

Data for methanesulfonyl chloride, ethanesulfonyl chloride, and benzenesulfonyl chloride are from literature sources on sulfonyl chloride solvolysis. The data for 3-ethoxycyclobutane-1-sulfonyl chloride is a qualitative prediction.

Further mechanistic investigations could involve computational studies to model the transition states of different reaction pathways. Density Functional Theory (DFT) calculations could provide insights into the activation energies for SN2 substitution versus potential ring-opening or elimination pathways, thereby predicting the most likely reaction mechanism under different conditions. Isotopic labeling studies could also be employed to trace the fate of specific atoms throughout the reaction and provide definitive evidence for a particular pathway.

Applications of 3 Ethoxycyclobutane 1 Sulfonyl Chloride in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecular Architectures

There is a significant absence of published studies detailing the use of 3-Ethoxycyclobutane-1-sulfonyl chloride as a foundational building block for constructing complex molecular architectures. While the cyclobutane (B1203170) motif is of considerable interest in medicinal chemistry for its ability to introduce conformational rigidity and novel three-dimensional structures, the specific contributions of the 3-ethoxy and sulfonyl chloride functionalities in this context are not well-documented for this particular compound.

No specific examples or methodologies were found in the available literature that describe the incorporation of 3-Ethoxycyclobutane-1-sulfonyl chloride into saturated and stereochemically enriched scaffolds. The stereoselective synthesis of complex molecules is a critical area of organic chemistry, but the role of this specific reagent in achieving such outcomes remains unelucidated in published research.

While the synthesis of diversified cyclobutane derivatives is a general area of active research, there are no specific reports on the use of 3-Ethoxycyclobutane-1-sulfonyl chloride as a starting material for creating libraries of varied cyclobutane-containing compounds for chemical exploration.

Reagent for the Synthesis of Novel Heterocyclic Systems

The utility of sulfonyl chlorides in the synthesis of heterocyclic compounds is a well-established principle in organic chemistry. However, searches for the application of 3-Ethoxycyclobutane-1-sulfonyl chloride in the formation of novel heterocyclic systems did not yield any specific examples or dedicated studies. The reactivity of the sulfonyl chloride group suggests potential for such applications, but this has not been specifically reported for this compound.

Precursor in the Development of Chemically Diverse Libraries for Research

The concept of using unique building blocks to generate chemically diverse libraries for drug discovery and chemical biology is fundamental to modern medicinal chemistry. However, there is no evidence in the public domain that 3-Ethoxycyclobutane-1-sulfonyl chloride has been employed as a precursor for the development of such libraries.

Utility in the Construction of Conformationally Restricted Systems for Structural Studies

The rigid nature of the cyclobutane ring makes it an attractive component for the construction of conformationally restricted molecules, which are valuable tools for studying biological processes. While this is a recognized strategy, the specific use of 3-Ethoxycyclobutane-1-sulfonyl chloride for this purpose is not documented in the available scientific literature.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent and cascade reactions are efficient methods for the rapid assembly of complex molecules. The potential for 3-Ethoxycyclobutane-1-sulfonyl chloride to participate in such processes has not been explored in any published research found to date.

Spectroscopic and Computational Approaches in Research on 3 Ethoxycyclobutane 1 Sulfonyl Chloride

Advanced Spectroscopic Analysis for Structural Elucidation of Reaction Products and Intermediates

Spectroscopic techniques are indispensable for confirming the molecular structure, differentiating between isomers, and gaining insights into reaction mechanisms involving 3-ethoxycyclobutane-1-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Isomer Differentiation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of cyclobutane (B1203170) derivatives, including the differentiation between cis and trans isomers of 3-ethoxycyclobutane-1-sulfonyl chloride. Detailed analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY, HSQC, and HMBC, allows for the complete assignment of all proton and carbon signals.

The stereochemistry of the cyclobutane ring is primarily determined by the vicinal coupling constants (³J) between the protons on the ring. While the differences between cis and trans vicinal coupling constants in cyclobutanes can sometimes be small, the ratio of Jcis/Jtrans is consistently found to be greater than 1. researchgate.net For 3-ethoxycyclobutane-1-sulfonyl chloride, the coupling constants between the proton at C1 (methine proton adjacent to the sulfonyl chloride group) and the protons at C2, as well as between the proton at C3 (methine proton adjacent to the ethoxy group) and the protons at C2 and C4, are critical for stereochemical assignment. The observation of substantial temperature variations in coupling constants can also indicate an equilibrium between different ring conformations. researchgate.net

In cases of complex or overlapping signals, Nuclear Overhauser Effect (NOE) experiments can provide definitive evidence for spatial proximity between protons, confirming stereochemical assignments. For instance, irradiation of the methine proton at C1 in the cis isomer would be expected to show an NOE with the methine proton at C3, an effect that would be absent in the trans isomer.

Table 1: Hypothetical ¹H NMR Data for Isomers of 3-Ethoxycyclobutane-1-sulfonyl chloride

| Proton | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Multiplicity |

|---|---|---|---|

| H-1 (CH-SO₂Cl) | 4.0 - 4.2 | 3.8 - 4.0 | m |

| H-2, H-4 (CH₂) | 2.5 - 2.9 | 2.4 - 2.8 | m |

| H-3 (CH-OEt) | 3.9 - 4.1 | 3.7 - 3.9 | m |

| O-CH₂-CH₃ | 3.5 - 3.7 | 3.5 - 3.7 | q |

Note: This table is illustrative, based on general principles of NMR spectroscopy for cyclobutane derivatives. Actual chemical shifts may vary.

Mass Spectrometry for Mechanistic Insights and Complex Mixture Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of 3-ethoxycyclobutane-1-sulfonyl chloride and for identifying transient intermediates in its reactions. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₆H₁₁ClO₃S).

In mechanistic studies, MS techniques such as Electrospray Ionization (ESI-MS) can be used to detect and characterize charged intermediates directly from a reaction mixture. rsc.org This provides invaluable evidence for proposed reaction pathways. The fragmentation pattern observed in the mass spectrum (e.g., via Collision-Induced Dissociation, CID) can also yield structural information. Key fragmentation pathways for 3-ethoxycyclobutane-1-sulfonyl chloride would likely involve the loss of HCl, the ethoxy group, or the entire sulfonyl chloride moiety.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of 3-Ethoxycyclobutane-1-sulfonyl Chloride

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 199.01903 |

| [M+Na]⁺ | 221.00097 |

| [M+NH₄]⁺ | 216.04557 |

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in 3-ethoxycyclobutane-1-sulfonyl chloride. ifo.lviv.ua The IR spectrum provides a characteristic "fingerprint" for the molecule, which is useful for identification and for monitoring the progress of a reaction.

Table 3: Expected Characteristic IR Absorption Bands for 3-Ethoxycyclobutane-1-sulfonyl Chloride

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkane) | Stretching | 2850 - 3000 | Medium-Strong |

| S=O (sulfonyl chloride) | Asymmetric Stretching | 1370 - 1390 | Strong |

| S=O (sulfonyl chloride) | Symmetric Stretching | 1170 - 1190 | Strong |

| C-O (ether) | Stretching | 1080 - 1150 | Strong |

Note: This table is illustrative, based on typical frequency ranges for these functional groups.

Computational Chemistry and Theoretical Studies

Theoretical calculations provide a molecular-level understanding of the structure, properties, and reactivity of 3-ethoxycyclobutane-1-sulfonyl chloride, complementing experimental findings.

Quantum Mechanical (QM) Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum mechanical (QM) calculations are employed to model reaction pathways, providing detailed energetic and geometric information about reactants, transition states, and products. For reactions involving 3-ethoxycyclobutane-1-sulfonyl chloride, such as nucleophilic substitution at the sulfur atom, QM methods can map out the potential energy surface. This allows for the calculation of activation barriers (energy of the transition state) and reaction energies, which helps in predicting reaction feasibility and kinetics. nih.gov

For example, in a substitution reaction where the chloride is displaced by a nucleophile, QM calculations can distinguish between different possible mechanisms, such as a concerted Sₙ2-type pathway or a stepwise addition-elimination mechanism. researchgate.net By locating and characterizing the geometry and energy of the transition state(s), researchers can gain a fundamental understanding of the factors that control the reaction's outcome and selectivity. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and predicting the reactivity of molecules like 3-ethoxycyclobutane-1-sulfonyl chloride. bac-lac.gc.ca DFT calculations can determine various electronic properties, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and atomic charges. acs.org

The analysis of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly useful for predicting reactivity towards nucleophiles, as it indicates the most electrophilic sites in the molecule. For a sulfonyl chloride, the LUMO is typically centered on the S-Cl bond, confirming the sulfur atom as the primary site for nucleophilic attack. bac-lac.gc.ca DFT studies on related sulfonyl systems have shown that bonding is best described by highly polarized interactions augmented by hyperconjugation, rather than significant d-orbital participation on the sulfur atom. researchgate.netacs.org This insight is critical for accurately modeling the reactivity of the sulfonyl chloride group in 3-ethoxycyclobutane-1-sulfonyl chloride.

Conformational Analysis and Ring Strain Energy Calculations of the Cyclobutane Moiety

The puckered nature of the cyclobutane ring in 3-Ethoxycyclobutane-1-sulfonyl chloride is a defining feature that significantly influences its chemical behavior. Computational chemistry provides powerful tools to investigate the conformational landscape and quantify the inherent ring strain of this moiety.

Conformational Analysis

The cyclobutane ring is not planar and exists in a dynamic equilibrium between puckered conformations to alleviate angle and torsional strain. For a substituted cyclobutane such as 3-Ethoxycyclobutane-1-sulfonyl chloride, the substituents can adopt either axial or equatorial positions, leading to different stereoisomers (cis/trans) with distinct energy profiles.

Quantum mechanical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are utilized to determine the geometric parameters and relative energies of these conformers. These calculations can predict bond lengths, bond angles, and dihedral angles that characterize the puckering of the ring. The presence of the ethoxy and sulfonyl chloride groups introduces steric and electronic effects that influence the preferred conformation. For instance, the bulkier sulfonyl chloride group may preferentially occupy an equatorial position to minimize steric hindrance.

A potential energy surface scan can be performed by systematically varying a key dihedral angle of the cyclobutane ring to map the energetic landscape and identify the stable conformers and the transition states that separate them.

Table 1: Calculated Geometric Parameters for the Puckered Conformation of 3-Ethoxycyclobutane-1-sulfonyl Chloride

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.558 |

| C2-C3 Bond Length (Å) | 1.556 |

| C1-C4 Bond Length (Å) | 1.557 |

| C1-S Bond Length (Å) | 1.835 |

| C-O Bond Length (Å) | 1.421 |

| Puckering Angle (°) | 25.8 |

| Dihedral Angle (C1-C2-C3-C4) (°) | -20.5 |

Note: The data in this table is representative and derived from typical computational models for substituted cyclobutanes.

Ring Strain Energy Calculations

The inherent strain in the cyclobutane ring, arising from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°, contributes significantly to its reactivity. The total ring strain energy (RSE) of cyclobutane is approximately 26 kcal/mol. masterorganicchemistry.comlibretexts.org The substitution pattern on the ring can modulate this strain.

The RSE of 3-Ethoxycyclobutane-1-sulfonyl chloride can be calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and type of bonds are conserved on both the reactant and product sides, allowing for the cancellation of errors in the computational method and isolating the strain energy.

An example of a homodesmotic reaction for calculating the RSE of a simplified cyclobutane derivative is:

(CH₂)₄ + 4 CH₃CH₃ → 4 CH₃CH₂CH₃

The RSE is then calculated as the difference in the heats of formation between the products and the reactants. For 3-Ethoxycyclobutane-1-sulfonyl chloride, more complex reference molecules would be required to accurately balance the bond types.

Table 2: Calculated Ring Strain Energy of Substituted Cyclobutanes

| Compound | Computational Method | Calculated Ring Strain Energy (kcal/mol) |

| Cyclobutane | G3(MP2) | 26.5 |

| Methylcyclobutane | DFT (B3LYP/6-31G) | 26.1 |

| 1,3-Disubstituted Cyclobutane (cis) | DFT (B3LYP/6-31G) | 25.8 |

| 1,3-Disubstituted Cyclobutane (trans) | DFT (B3LYP/6-31G*) | 25.5 |

Note: This table presents illustrative data to show the expected trends in ring strain energy with substitution.

Molecular Modeling for Structure-Reactivity Relationship Exploration

Molecular modeling serves as a critical tool to elucidate the relationship between the three-dimensional structure of 3-Ethoxycyclobutane-1-sulfonyl chloride and its chemical reactivity. By simulating molecular properties and reaction pathways, researchers can gain insights that are often difficult to obtain through experimental means alone.

Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within the molecule. For 3-Ethoxycyclobutane-1-sulfonyl chloride, the MEP map would highlight the electron-deficient region around the sulfonyl chloride group, particularly the sulfur atom, making it susceptible to nucleophilic attack. Conversely, the oxygen atom of the ethoxy group would be identified as an electron-rich, nucleophilic center. This information is invaluable for predicting how the molecule will interact with other reagents.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in understanding chemical reactivity. The energy and spatial distribution of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. For 3-Ethoxycyclobutane-1-sulfonyl chloride, the LUMO is expected to be localized on the sulfonyl chloride moiety, indicating its electrophilic nature. The HOMO, on the other hand, would likely have significant contributions from the oxygen atom of the ethoxy group. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Table 3: Calculated Frontier Molecular Orbital Energies for 3-Ethoxycyclobutane-1-sulfonyl Chloride

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -10.2 | Ethoxy group oxygen |

| LUMO | -1.5 | Sulfonyl chloride group |

| HOMO-LUMO Gap | 8.7 | - |

Note: These values are representative and would be obtained from quantum chemical calculations.

Prediction of Selectivity in Complex Synthetic Pathways

In complex multi-step syntheses, predicting the selectivity of reactions involving 3-Ethoxycyclobutane-1-sulfonyl chloride is crucial for optimizing reaction conditions and maximizing the yield of the desired product. Computational modeling offers a powerful approach to forecast both stereoselectivity and regioselectivity.

Modeling Stereoselectivity

The puckered nature of the cyclobutane ring can lead to different stereochemical outcomes in reactions. For example, in a nucleophilic substitution at the sulfonyl chloride group, the incoming nucleophile can approach from either the same side (syn) or the opposite side (anti) of the ethoxy substituent.

By calculating the activation energies for the different reaction pathways leading to the various stereoisomers, computational models can predict which product is kinetically favored. Transition state theory is employed to locate the transition state structures and compute their energies. The difference in activation energies between competing pathways allows for a quantitative prediction of the product ratio.

Predicting Regioselectivity

In reactions where multiple sites on the molecule could potentially react, computational methods can predict the regioselectivity. For instance, if 3-Ethoxycyclobutane-1-sulfonyl chloride were to react with a reagent that could potentially interact with either the sulfonyl chloride group or the ethoxy group, computational modeling can help determine the more favorable reaction site.

By comparing the activation barriers for reactions at different positions, the most likely reaction pathway can be identified. This is particularly useful in the design of synthetic routes where controlling regioselectivity is a key challenge.

Table 4: Predicted Selectivity in a Hypothetical Nucleophilic Substitution Reaction

| Product | Relative Energy of Transition State (kcal/mol) | Predicted Product Ratio (%) |

| cis-isomer | 0.0 | 85 |

| trans-isomer | 1.2 | 15 |

Note: This table illustrates how computational data can be used to predict the outcome of a stereoselective reaction.

Derivatization and Functional Group Interconversions of 3 Ethoxycyclobutane 1 Sulfonyl Chloride

Synthesis of Novel Cyclobutane-Based Sulfonamides and Sulfonates

The reaction of 3-ethoxycyclobutane-1-sulfonyl chloride with nucleophiles such as amines and alcohols provides a direct route to the corresponding sulfonamides and sulfonates, which are of significant interest in medicinal chemistry. cymitquimica.comekb.eg

The synthesis of 3-ethoxycyclobutane-1-sulfonamides is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction is generally high-yielding and tolerates a wide range of functional groups on the amine component. The resulting sulfonamides are valuable compounds in drug discovery, with the cyclobutane (B1203170) motif offering a unique three-dimensional structure that can favorably interact with biological targets. nih.gov

| Amine Reactant | Product |

| Primary Amine (R-NH₂) | N-substituted-3-ethoxycyclobutane-1-sulfonamide |

| Secondary Amine (R₂NH) | N,N-disubstituted-3-ethoxycyclobutane-1-sulfonamide |

Similarly, 3-ethoxycyclobutane-1-sulfonates can be prepared by the reaction of 3-ethoxycyclobutane-1-sulfonyl chloride with alcohols or phenols in the presence of a base. These sulfonate esters are not only stable compounds but also serve as versatile intermediates in organic synthesis, for instance, as leaving groups in nucleophilic substitution reactions.

| Alcohol/Phenol Reactant | Product |

| Alcohol (R-OH) | Alkyl 3-ethoxycyclobutane-1-sulfonate |

| Phenol (Ar-OH) | Aryl 3-ethoxycyclobutane-1-sulfonate |

Transformations to Other Sulfur-Containing Functional Groups (e.g., Sulfones, Sulfinic Acids)

The sulfonyl chloride group of 3-ethoxycyclobutane-1-sulfonyl chloride can be transformed into other sulfur-containing functionalities, expanding its synthetic utility.

Sulfones can be synthesized from sulfonyl chlorides through various methods. One common approach involves the reaction of the sulfonyl chloride with an organometallic reagent, such as a Grignard reagent or an organocuprate. This reaction forms a new carbon-sulfur bond, leading to the formation of a sulfone. Another method is the oxidation of sulfides, which can be prepared from the corresponding thiols. wikipedia.org

Sulfinic acids and their salts are accessible through the reduction of sulfonyl chlorides. chez-alice.fr A variety of reducing agents can be employed for this transformation. The resulting 3-ethoxycyclobutane-1-sulfinic acid is a valuable intermediate that can be used in the synthesis of other sulfur-containing compounds. chez-alice.fr

| Starting Material | Reagent(s) | Product |

| 3-Ethoxycyclobutane-1-sulfonyl chloride | Reducing agent (e.g., Na₂SO₃) | 3-Ethoxycyclobutane-1-sulfinic acid |

| 3-Ethoxycyclobutane-1-sulfonyl chloride | Organometallic reagent (e.g., R-MgBr) | 3-Ethoxycyclobutane-1-yl sulfone |

Strategies for Modifying the Ethoxy Group or Cyclobutane Ring Substituents

Modification of the ethoxy group or the cyclobutane ring of 3-ethoxycyclobutane-1-sulfonyl chloride derivatives opens avenues for further diversification of the molecular scaffold.

The ethoxy group can be cleaved under acidic conditions, such as with hydrobromic or hydroiodic acid, to yield the corresponding alcohol, 3-hydroxycyclobutane-1-sulfonyl chloride, or its derivatives. pressbooks.publibretexts.orglibretexts.org This hydroxy functionality can then be further functionalized, for example, through esterification or etherification, to introduce a variety of new substituents.

| Reaction | Reagent(s) | Product |

| Ether Cleavage | HBr or HI | 3-Hydroxycyclobutane derivative |

The cyclobutane ring itself can be functionalized through C-H activation strategies. nih.govsigmaaldrich.com These advanced synthetic methods allow for the direct introduction of new substituents onto the cyclobutane core, providing access to a wide range of novel and complex molecules that would be difficult to synthesize using traditional methods.

Development of Diverse Functionalized Cyclobutane Scaffolds through Post-Synthetic Modification

The derivatives of 3-ethoxycyclobutane-1-sulfonyl chloride, particularly the sulfonamides, serve as excellent platforms for post-synthetic modification. The functional groups introduced through derivatization can be further elaborated to create diverse and complex molecular architectures.

For instance, if the amine used in the sulfonamide synthesis contains an additional functional group, such as an ester or a protected alcohol, this group can be chemically manipulated after the sulfonamide has been formed. This approach allows for the late-stage introduction of molecular diversity, which is a powerful strategy in the development of libraries of compounds for biological screening. The rigid and three-dimensional nature of the cyclobutane scaffold makes it an attractive core for the construction of novel chemical entities with potential applications in medicinal chemistry. nih.gov

| Initial Derivative | Modification Reaction | Final Product |

| 3-Ethoxycyclobutane-1-sulfonamide with a pendant ester group | Hydrolysis of the ester | Carboxylic acid-functionalized cyclobutane sulfonamide |

| 3-Ethoxycyclobutane-1-sulfonamide with a protected alcohol | Deprotection | Hydroxy-functionalized cyclobutane sulfonamide |

This strategy of post-synthetic modification enables the efficient generation of a multitude of structurally diverse cyclobutane-based compounds from a single, readily accessible starting material.

Emerging Trends and Future Research Directions in 3 Ethoxycyclobutane 1 Sulfonyl Chloride Chemistry

Development of More Sustainable and Green Chemistry Approaches for its Synthesis and Reactions

The synthesis of sulfonyl chlorides has traditionally relied on methods that can be environmentally taxing. However, modern synthetic chemistry is increasingly prioritizing green and sustainable practices. Future research into the synthesis of 3-Ethoxycyclobutane-1-sulfonyl chloride is expected to align with these principles, moving away from harsh reagents and conditions.

One promising avenue is the adoption of methods utilizing S-alkylisothiourea salts as precursors, which can be treated with N-chlorosuccinimide (NCS) for chlorosulfonation. organic-chemistry.orgresearchgate.net This approach is advantageous as it employs odorless starting materials and avoids the use of hazardous reagents like chlorine gas. organic-chemistry.org Furthermore, the byproduct, succinimide, can be recycled back into NCS, enhancing the sustainability of the process. organic-chemistry.orgresearchgate.net

Another key area of development is the use of alternative, environmentally benign solvents. Research has demonstrated the feasibility of conducting oxidative chlorination of thiols to form sulfonyl chlorides in sustainable solvents such as water, ethanol, and glycerol. rsc.org These green solvent systems, coupled with simple, filtration-based workups, significantly reduce the environmental footprint of the synthesis. rsc.org The application of these methodologies to the synthesis of 3-Ethoxycyclobutane-1-sulfonyl chloride would represent a significant step forward in its sustainable production.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonyl Chlorides

| Feature | Traditional Methods | Green Chemistry Approaches |

| Starting Materials | Often involve thiols or disulfides with harsh chlorinating agents. | Utilize odorless S-alkylisothiourea salts or thiols with milder oxidants. organic-chemistry.orgrsc.org |

| Reagents | Chlorine gas, sulfuryl chloride. | N-chlorosuccinimide (NCS), sodium dichloroisocyanurate dihydrate. organic-chemistry.orgrsc.org |

| Solvents | Often chlorinated hydrocarbons. | Water, ethanol, glycerol, deep eutectic solvents. rsc.org |

| Byproducts | Often toxic and difficult to manage. | Recyclable byproducts like succinimide. organic-chemistry.orgresearchgate.net |

| Workup | Typically involves extraction with organic solvents. | Simple filtration. rsc.org |

Discovery of Novel Chemo- and Stereoselective Catalytic Reactions

The development of catalytic reactions that can control chemo- and stereoselectivity is a cornerstone of modern organic synthesis. For 3-Ethoxycyclobutane-1-sulfonyl chloride, the exploration of such reactions is a fertile ground for future research. The inherent chirality and conformational rigidity of the cyclobutane (B1203170) ring make it an excellent scaffold for stereoselective transformations.

Recent advancements in the field of sulfonyl chloride chemistry have seen the emergence of powerful catalytic systems. For instance, iron-catalyzed regio- and stereoselective chlorosulfonylation of terminal alkynes has been reported to produce (E)-β-chlorovinylsulfones with perfect selectivity. nih.gov Adapting such catalytic systems to reactions involving 3-Ethoxycyclobutane-1-sulfonyl chloride could unlock new pathways to complex, stereodefined molecules.

Furthermore, the use of visible light photocatalysis in conjunction with chiral nickel catalysis has enabled the highly enantioselective hydrosulfonylation of α,β-unsaturated carbonyl compounds. nih.gov This cutting-edge approach, which allows for the creation of enantioenriched α-chiral sulfones with excellent enantioselectivity, highlights the potential for developing asymmetric catalytic reactions specifically tailored for 3-Ethoxycyclobutane-1-sulfonyl chloride. nih.gov The ability to control the stereochemistry at the sulfonyl-bearing carbon of the cyclobutane ring would be of immense value in the synthesis of complex target molecules.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including safety, reproducibility, and efficiency. Flow chemistry and automated synthesis are transformative technologies that address these challenges, and their application to the chemistry of 3-Ethoxycyclobutane-1-sulfonyl chloride is a key future trend.

Continuous flow systems offer superior control over reaction parameters such as temperature and mixing, which is particularly important for highly exothermic reactions often associated with sulfonyl chlorides. rsc.org The development of automated continuous synthesis platforms, incorporating continuous stirred-tank reactors (CSTRs) and continuous filtration systems, has been shown to significantly improve the safety, speed, and spacetime yield of sulfonyl chloride production. mdpi.comresearchgate.net Implementing such a system for 3-Ethoxycyclobutane-1-sulfonyl chloride would not only enhance the safety of its production but also facilitate its scalable and reliable manufacturing. mdpi.com

The integration of process automation, including real-time monitoring and feedback control, further enhances the consistency and reliability of the synthesis. mdpi.comresearchgate.net This level of control is crucial for ensuring high product quality and minimizing batch-to-batch variability, which is essential for applications in areas such as pharmaceuticals and materials science.

Exploration of Unprecedented Reactivity Modes and Novel Catalytic Systems

Pushing the boundaries of known reactivity is a constant pursuit in chemical research. For 3-Ethoxycyclobutane-1-sulfonyl chloride, future investigations will likely focus on uncovering novel reactivity modes and employing new catalytic systems to achieve unprecedented transformations.

A particularly exciting area is the generation of sulfonyl radicals from sulfonyl chlorides under photocatalytic conditions. acs.org This approach opens up a plethora of new reaction possibilities, including the hydrosulfonylation of alkenes, which can be used to forge new carbon-sulfur bonds. acs.org The use of metal-free organo-photocatalysts for these transformations is in line with the principles of green chemistry and offers a sustainable way to access this novel reactivity. acs.org

Furthermore, the development of dual-function reagents and catalytic systems that can effect multiple transformations in a single pot is a growing trend. For example, sulfonyl chlorides have been shown to act as both sulfonylation and chlorination agents in the synthesis of functionalized quinolines under metal-free conditions. rsc.org Exploring such dual reactivity for 3-Ethoxycyclobutane-1-sulfonyl chloride could lead to the discovery of highly efficient and atom-economical synthetic methods.

Design and Synthesis of Next-Generation Cyclobutane-Based Reagents for Specific Synthetic Challenges

The unique structural features of the cyclobutane ring make it an attractive building block for the design of specialized reagents. Future research will likely focus on leveraging the 3-ethoxycyclobutane-1-sulfonyl chloride scaffold to create a new generation of reagents tailored for specific and challenging synthetic transformations.

The stereocontrolled synthesis of complex cyclobutanes is an area of active research, with methods such as C-H functionalization logic and the stereoselective contraction of pyrrolidines emerging as powerful tools. acs.orgacs.org These strategies allow for the precise installation of various functional groups onto the cyclobutane core, leading to the creation of highly substituted and stereochemically rich structures. acs.orgacs.org

By applying these advanced synthetic techniques to 3-Ethoxycyclobutane-1-sulfonyl chloride, it will be possible to design and synthesize a diverse library of cyclobutane-based reagents. These reagents, featuring a range of functional groups and stereochemical arrangements, could be invaluable for addressing specific challenges in medicinal chemistry, materials science, and catalysis. For example, the development of chiral cyclobutane-based sulfonamides as ligands for asymmetric catalysis is a promising direction for future exploration.

Q & A

Q. How can researchers optimize the synthesis of 3-Ethoxycyclobutane-1-sulfonyl chloride to achieve high purity and yield?

Methodological Answer: Synthesis typically involves reacting cyclobutane sulfonyl chloride precursors with ethoxy-containing reagents under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or chloroform. Key parameters include temperature control (0–25°C) and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the compound in high purity (>95%). Monitoring reaction progress with TLC or HPLC ensures optimal conversion .

| Reaction Conditions | Details |

|---|---|

| Solvent | Dichloromethane/Chloroform |

| Atmosphere | Inert (N₂/Ar) |

| Temperature | 0–25°C |

| Purification | Column chromatography/Recrystallization |

Q. What analytical techniques are recommended for characterizing 3-Ethoxycyclobutane-1-sulfonyl chloride?

Methodological Answer: A multi-technique approach is advised:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ethoxy (-OCH₂CH₃) and sulfonyl chloride (-SO₂Cl) groups. Key peaks include δ ~1.3 ppm (ethoxy CH₃) and δ ~3.7 ppm (cyclobutane CH₂ adjacent to sulfonyl).

- IR Spectroscopy : Absorbance bands at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch).

- Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ and fragmentation patterns. Cross-referencing with computational data (e.g., PubChem entries for analogous sulfonyl chlorides) enhances accuracy .

Advanced Research Questions

Q. How can researchers address stability challenges of 3-Ethoxycyclobutane-1-sulfonyl chloride during storage or experimental use?

Methodological Answer: The compound is moisture-sensitive due to the reactive sulfonyl chloride group. Store under anhydrous conditions (desiccated, -20°C) in amber vials to prevent photodegradation. For long-term stability, lyophilization or formulation in dry aprotic solvents (e.g., DMF) is recommended. Pre-experiment stability assays (e.g., periodic HPLC analysis) quantify decomposition rates under varying conditions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for derivatives of 3-Ethoxycyclobutane-1-sulfonyl chloride?

Methodological Answer: Contradictory data may arise from conformational flexibility of the cyclobutane ring or solvent effects. Strategies include:

- Variable Temperature (VT) NMR : To study ring puckering dynamics.

- Computational Modeling (DFT) : Compare experimental shifts with simulated spectra (e.g., Gaussian software).

- X-ray Crystallography : Resolve ambiguities by determining solid-state structures. Cross-validation with multiple techniques (e.g., IR, MS) ensures robustness .

Q. How can mechanistic studies elucidate the reactivity of 3-Ethoxycyclobutane-1-sulfonyl chloride in nucleophilic substitution reactions?

Methodological Answer: Kinetic studies under controlled pH and temperature conditions track reaction progress. Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., sulfonate esters). Isotopic labeling (¹⁸O in sulfonyl chloride) paired with MS analysis identifies nucleophilic attack sites. Compare results with DFT-derived transition-state models to propose reaction pathways .

Application-Focused Questions

Q. What role does 3-Ethoxycyclobutane-1-sulfonyl chloride play in modifying biomolecules for proteomics research?

Methodological Answer: The sulfonyl chloride group reacts selectively with primary amines (e.g., lysine residues) or thiols (e.g., cysteine) in proteins. Applications include:

- Site-Specific Labeling : Conjugation with fluorescent probes for imaging.

- Crosslinking Studies : To map protein-protein interactions. Optimize reaction pH (8–9.5) to balance reactivity and protein stability. Post-modification analysis via SDS-PAGE or MALDI-TOF confirms successful conjugation .

Data Analysis and Validation

Q. How should researchers validate synthetic yields when scaling up 3-Ethoxycyclobutane-1-sulfonyl chloride production?

Methodological Answer: Implement a tiered validation approach:

- Small-Scale Replication : Confirm reproducibility (n ≥ 3 batches).

- Intermediate-Scale Testing : Assess yield consistency at 10–50 g scales.

- Statistical Analysis : Use ANOVA to compare yields across scales and identify variance sources (e.g., solvent purity, mixing efficiency). Document deviations in reaction parameters (e.g., exotherms) that impact scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。